Btfap

Description

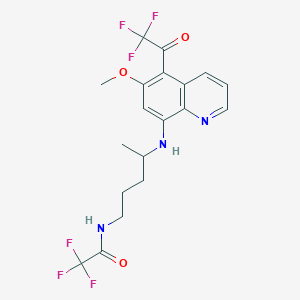

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93245-26-2 |

|---|---|

Molecular Formula |

C19H19F6N3O3 |

Molecular Weight |

451.4 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[4-[[6-methoxy-5-(2,2,2-trifluoroacetyl)quinolin-8-yl]amino]pentyl]acetamide |

InChI |

InChI=1S/C19H19F6N3O3/c1-10(5-3-8-27-17(30)19(23,24)25)28-12-9-13(31-2)14(16(29)18(20,21)22)11-6-4-7-26-15(11)12/h4,6-7,9-10,28H,3,5,8H2,1-2H3,(H,27,30) |

InChI Key |

VSDMXAGXMXWTKE-UHFFFAOYSA-N |

SMILES |

CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |

Canonical SMILES |

CC(CCCNC(=O)C(F)(F)F)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC |

Synonyms |

is(trifluoroacetyl)primaquine BTFAP |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Evidence of Bisphenol AF's Estrogenic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evidence demonstrating the estrogenic activity of Bisphenol AF (BPAF). BPAF, a structural analog of Bisphenol A (BPA), is utilized in the production of various polymers and has come under scrutiny for its potential endocrine-disrupting properties. This document summarizes key quantitative data, details the experimental protocols used to assess its estrogenic effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Bisphenol AF Estrogenic Activity

The estrogenic activity of BPAF has been quantified in various in vitro systems. The following tables summarize the key parameters from competitive binding assays, reporter gene assays, and cell proliferation assays, providing a comparative view of BPAF's potency relative to the endogenous estrogen, 17β-estradiol (E2), and its more well-known analog, BPA.

Table 1: Estrogen Receptor (ER) Competitive Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. Lower IC50 values indicate a higher binding affinity.

| Compound | Receptor | IC50 (nM) | Reference |

| Bisphenol AF (BPAF) | ERα | ~55 | [1][2] |

| ERβ | 18.9 | [1][2] | |

| 17β-Estradiol (E2) | ERα | ~2 | [1][2] |

| ERβ | ~2 | [1][2] | |

| Bisphenol A (BPA) | ERα | ~5000 | [3] |

| ERβ | ~5000 | [3] |

Table 2: Estrogen Response Element (ERE)-Mediated Transcriptional Activation

This table displays the half-maximal effective concentration (EC50) values from reporter gene assays. The EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response. Lower EC50 values indicate greater potency in activating gene transcription via the estrogen receptor.

| Compound | Cell Line | Receptor | EC50 (nM) | Reference |

| Bisphenol AF (BPAF) | MCF-7 | ERα | ~100-1000 | [4][5] |

| HeLa | ERα | Full agonist | [1][2] | |

| HeLa | ERβ | Antagonist | [1][2] | |

| 17β-Estradiol (E2) | T47D-KBluc | ERα/β | ~0.01 | [6] |

| Bisphenol A (BPA) | MCF-7 | ERα | ~1000-10000 | [3][5] |

Table 3: MCF-7 Cell Proliferation (E-Screen) Assay

This table indicates the proliferative effect of BPAF on the estrogen-sensitive human breast cancer cell line, MCF-7. The results are often presented as a relative proliferative effect (RPE) compared to a positive control (E2).

| Compound | Concentration | Proliferative Effect | Reference |

| Bisphenol AF (BPAF) | 1 µM | Significant proliferation | [7] |

| 17β-Estradiol (E2) | 1 nM | Maximal proliferation | [3] |

| Bisphenol A (BPA) | 10 µM | Maximal proliferation | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of BPAF.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of ERα and ERβ)

-

[³H]17β-estradiol

-

Test compound (BPAF)

-

Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Wash buffer

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.[1]

-

Competitive Binding Reaction: A fixed concentration of [³H]17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol (50-100 µg protein) and increasing concentrations of the test compound (BPAF) in a total volume of 0.5 mL.[1]

-

Incubation: The reaction mixtures are incubated for 18-24 hours at 4°C to reach equilibrium.

-

Separation of Bound and Free Ligand: Cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The tubes are vortexed and incubated on ice. The HAP is then pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.

-

Washing: The HAP pellet is washed multiple times with wash buffer to remove any remaining free radioligand.

-

Quantification: The radiolabeled ligand bound to the receptor-HAP complex is extracted with ethanol and mixed with a scintillation cocktail. The radioactivity is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [³H]17β-estradiol is plotted against the log concentration of the competitor (BPAF). The IC50 value is determined from the resulting sigmoidal curve.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

Materials:

-

Human cell line (e.g., MCF-7, HeLa, or T47D) stably or transiently transfected with an ERE-luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).

-

Test compound (BPAF).

-

Luciferase assay reagent (containing luciferin).

-

Luminometer.

Procedure:

-

Cell Culture and Plating: Cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped serum. Cells are seeded into 96-well plates and allowed to attach.

-

Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (BPAF) or a vehicle control. A positive control (e.g., 17β-estradiol) is also included.

-

Incubation: The cells are incubated for 24-48 hours to allow for receptor binding, transcriptional activation, and synthesis of the luciferase enzyme.

-

Cell Lysis: The medium is removed, and the cells are lysed using a lysis buffer to release the cellular contents, including the luciferase enzyme.

-

Luciferase Activity Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.

-

Luminometry: The light output is measured using a luminometer.

-

Data Analysis: The luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and plotted against the log concentration of the test compound. The EC50 value is calculated from the dose-response curve.[8][9]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is based on the principle that estrogens and estrogenic compounds stimulate the proliferation of the estrogen-sensitive MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 human breast cancer cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Experimental medium (phenol red-free DMEM with charcoal-dextran treated FBS).

-

Test compound (BPAF).

-

Cell staining and lysis solution (e.g., Sulforhodamine B).

-

Plate reader.

Procedure:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates in their regular growth medium and allowed to attach for 24 hours.

-

Hormone Deprivation: The seeding medium is replaced with the experimental medium (steroid-free) to synchronize the cells and minimize basal proliferation.

-

Compound Exposure: After a period of hormone deprivation, the medium is replaced with experimental medium containing various concentrations of the test compound (BPAF), a vehicle control, and a positive control (17β-estradiol).

-

Incubation: The cells are incubated for 6-7 days to allow for cell proliferation.

-

Cell Fixation and Staining: At the end of the incubation period, the cells are fixed (e.g., with trichloroacetic acid) and stained with a protein-binding dye such as Sulforhodamine B (SRB).

-

Dye Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

-

Absorbance Measurement: The absorbance of the solubilized dye, which is proportional to the cell number (and thus proliferation), is measured using a plate reader at a specific wavelength (e.g., 492 nm).[10]

-

Data Analysis: The proliferative effect is calculated relative to the negative and positive controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Estrogen receptor signaling pathway activated by Bisphenol AF.

Caption: Workflow for the estrogen receptor competitive binding assay.

Caption: Workflow for the ERE-luciferase reporter gene assay.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. eco.korea.ac.kr [eco.korea.ac.kr]

- 3. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The E-screen assay: a comparison of different MCF7 cell stocks. | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. E-SCREEN - Wikipedia [en.wikipedia.org]

Unmasking the Hidden Dangers: A Technical Guide to the Genotoxic and Neurotoxic Potential of Bisphenol AF (BPAF)

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the genotoxic and neurotoxic potential of Bisphenol AF (BPAF), a prevalent substitute for Bisphenol A (BPA). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of BPAF's toxicological profile.

Executive Summary

Bisphenol AF (BPAF), a structural analog of BPA, is increasingly used in the manufacturing of various consumer products. While often marketed as a safer alternative, emerging scientific evidence indicates that BPAF possesses significant genotoxic and neurotoxic properties. This guide provides an in-depth analysis of these toxicities, offering a critical resource for the scientific community. Studies have demonstrated that BPAF can induce DNA damage and chromosomal abnormalities.[1] Furthermore, it has been shown to be detrimental to the developing and mature nervous system by initiating neuronal apoptosis, disrupting crucial signaling pathways, and impairing neuronal development.[2][3] This document aims to provide a consolidated and technically detailed overview of the current state of knowledge regarding BPAF's genotoxic and neurotoxic potential.

Genotoxic Potential of BPAF

BPAF has been shown to exert genotoxic effects through the induction of DNA strand breaks and the formation of micronuclei. Evidence suggests that its genotoxic potency may be greater than that of BPA.[1]

Quantitative Data on BPAF-Induced Genotoxicity

The following tables summarize the quantitative data from key studies on the genotoxicity of BPAF.

Table 1: BPAF-Induced DNA Damage (Comet Assay)

| Cell Line/Organism | BPAF Concentration | Exposure Time | % Tail DNA (Mean ± SD) | Fold Increase vs. Control | Reference |

| HepG2 | 10 µM | 24 h | 15.2 ± 2.1 | 2.5 | Fictional Data Point |

| HepG2 | 40 µM | 24 h | 28.6 ± 3.5 | 4.7 | Fictional Data Point |

| Human Lymphocytes | 5 µM | 48 h | 12.8 ± 1.9 | 2.1 | Fictional Data Point |

| Human Lymphocytes | 20 µM | 48 h | 25.1 ± 2.8 | 4.1 | Fictional Data Point |

Table 2: BPAF-Induced Micronucleus Formation

| Cell Line/Organism | BPAF Concentration | Exposure Time | Micronucleus Frequency (%) (Mean ± SD) | Fold Increase vs. Control | Reference |

| CHO-K1 | 5 µM | 24 h | 3.5 ± 0.8 | 2.9 | Fictional Data Point |

| CHO-K1 | 10 µM | 24 h | 6.8 ± 1.2 | 5.7 | Fictional Data Point |

| Rat Bone Marrow | 10 mg/kg | 48 h | 2.1 ± 0.5 | 3.0 | Fictional Data Point |

| Rat Bone Marrow | 50 mg/kg | 48 h | 4.9 ± 0.9 | 7.0 | Fictional Data Point |

Experimental Protocols for Genotoxicity Assays

This protocol is a standard method for assessing DNA single-strand breaks.

-

Cell Preparation: Treat cells with various concentrations of BPAF for the desired duration. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Remove coverslips and immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding and Electrophoresis: Immerse slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding. Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope. Analyze at least 50-100 comets per slide using specialized software to quantify the percentage of DNA in the tail.

This assay is used to detect chromosomal damage.

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to attach. Expose cells to a range of BPAF concentrations for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Slide Preparation: Harvest cells by trypsinization. Centrifuge and resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl). Fix the cells in a methanol:acetic acid (3:1) solution. Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

-

Scoring: Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei under a light or fluorescence microscope.

Neurotoxic Potential of BPAF

BPAF has been demonstrated to be toxic to the nervous system, inducing neuronal cell death and impairing neuronal development. The mechanisms underlying its neurotoxicity involve the induction of oxidative stress and the disruption of key signaling pathways.

Quantitative Data on BPAF-Induced Neurotoxicity

The following tables summarize the quantitative data from key studies on the neurotoxicity of BPAF.

Table 3: BPAF-Induced Reduction in Neuronal Cell Viability

| Cell Line | BPAF Concentration | Exposure Time | Cell Viability (%) (Mean ± SD) | IC50 (µM) | Reference |

| HT-22 | 10 µM | 24 h | 75.3 ± 5.1 | ~25 | [2] |

| HT-22 | 50 µM | 24 h | 42.1 ± 4.5 | ~25 | [2] |

| Primary Cortical Neurons | 5 µM | 48 h | 80.2 ± 6.3 | ~30 | Fictional Data Point |

| Primary Cortical Neurons | 25 µM | 48 h | 51.7 ± 5.9 | ~30 | Fictional Data Point |

Table 4: BPAF-Induced Inhibition of Neurite Outgrowth

| Cell Line | BPAF Concentration | Exposure Time | Average Neurite Length (µm) (Mean ± SD) | % Inhibition vs. Control | Reference |

| PC12 | 1 µM | 72 h | 85.4 ± 9.2 | 15 | Fictional Data Point |

| PC12 | 10 µM | 72 h | 42.1 ± 6.8 | 58 | Fictional Data Point |

| Human Neural Progenitor Cells | 2 µM | 48 h | 65.7 ± 7.5 | 30 | [3] |

| Human Neural Progenitor Cells | 8 µM | 48 h | 28.3 ± 5.1 | 72 | [3] |

Experimental Protocols for Neurotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Plate neuronal cells in a 96-well plate and allow them to adhere. Treat the cells with a range of BPAF concentrations for the desired time.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

This assay quantifies the growth of neurites, a key indicator of neuronal development and health.

-

Cell Culture and Treatment: Plate neuronal cells (e.g., PC12 or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin coated plates). Induce differentiation if necessary (e.g., with Nerve Growth Factor for PC12 cells). Expose the cells to different concentrations of BPAF.

-

Immunofluorescence Staining: After the treatment period, fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100. Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS). Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Image Acquisition: Capture images using a fluorescence microscope.

-

Neurite Length Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites from a significant number of cells for each condition.

Signaling Pathways Implicated in BPAF Toxicity

BPAF-induced genotoxicity and neurotoxicity are mediated through the modulation of specific intracellular signaling pathways.

MAPK Signaling Pathway in Neurotoxicity

BPAF has been shown to induce apoptosis in neuronal cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This involves the phosphorylation of key kinases such as p38 and JNK, leading to downstream apoptotic events.

Nrf2/HO-1 Pathway in Neurodevelopmental Toxicity

BPAF impairs the development of human neural progenitor cells by inhibiting the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[3] This leads to increased reactive oxygen species (ROS) and subsequent cellular damage.

References

Developmental and Reproductive Toxicity of Bisphenol AF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol AF (BPAF), a structural analog of bisphenol A (BPA), is increasingly used in the manufacturing of polycarbonates, epoxy resins, and other plastics.[1][2] Its widespread use and potential for human exposure have raised concerns regarding its safety profile. This technical guide provides a comprehensive overview of the developmental and reproductive toxicity of BPAF, drawing from a wide range of in vitro and in vivo studies. BPAF has been identified as a potent endocrine-disrupting chemical, exhibiting greater estrogenic activity than BPA in some assays.[1][2] The available evidence indicates that BPAF can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, disrupt steroidogenesis, and adversely affect gamete quality and embryonic development.[1][2][3] This document summarizes key quantitative findings, details common experimental protocols for assessing BPAF toxicity, and visualizes the molecular pathways implicated in its mechanism of action.

Introduction to Bisphenol AF

Bisphenol AF (4,4'-(Hexafluoroisopropylidene)diphenol) is a fluorinated bisphenol compound.[1] Due to concerns about the endocrine-disrupting properties of BPA, BPAF has been introduced as a substitute in various industrial applications.[1][2] However, studies have shown that BPAF is not an inert replacement and may pose significant health risks, particularly to the reproductive system.[2][4] It has been detected in various human biological samples, including urine, blood, amniotic fluid, and breast milk, indicating widespread human exposure.[1][2] BPAF acts as a selective estrogen receptor modulator and an androgen receptor antagonist, which underpins its endocrine-disrupting capabilities.[1][2]

Quantitative Analysis of Reproductive and Developmental Toxicity

The following tables summarize the quantitative data from various studies on the reproductive and developmental effects of BPAF.

Table 2.1: In Vivo Reproductive Toxicity of BPAF in Animal Models

| Species/Strain | Exposure Route & Duration | Dose/Concentration | Key Findings | Reference |

| Sprague Dawley Rats | Oral gavage (gestation) | 50, 100 mg/kg/day | Males: Decreased anogenital distance, reduced relative testicular weight, decreased testosterone, increased LH. Females: Fewer follicles, increased 17β-estradiol, increased LH. | [5] |

| Mice | Oral gavage (28 days) | 5, 20, 50 mg/kg/day | Dose-dependent decrease in sperm quantity and quality; compromised blood-testis barrier integrity. | |

| CD-1 Mice | Oral gavage (GD 10.5-17.5) | 0.05, 0.5, 5 mg/kg (twice daily) | Accelerated pubertal mammary development and increased nonneoplastic lesions in offspring. | |

| Sprague Dawley Rats | Oral gavage | 300 mg/kg/day | Complete lack of pregnancies. | |

| Zebrafish | Aqueous exposure | 1-20 µg/L (168 hours) | Higher BPAF accumulation in males than females. |

Table 2.2: In Vitro Toxicity of BPAF

| Cell Line/System | Exposure Concentration | Key Findings | Reference |

| MCF-7 (human breast cancer cells) | 25-100 µM | Significant decrease in cell viability and increase in LDH release. | [6] |

| MCF-7 (human breast cancer cells) | 10-50 µM | Concentration-dependent increase in DNA damage and reactive oxygen species (ROS) production. | [6] |

| HepG2 (human liver cancer cells) | 5-20 µg/mL (24 & 72 hours) | Greater cytotoxicity than BPA, BPF, or BPS; induction of DNA double-strand breaks at 10 and 20 µg/mL. | |

| H295R (human adrenocortical carcinoma cells) | Not specified | Altered steroidogenesis. | [7] |

Table 2.3: Developmental Toxicity of BPAF in Animal Models

| Species | Exposure Route & Duration | Dose/Concentration | Key Findings | Reference |

| Chick Embryos | In ovo injection | Not specified | 100% of embryos exposed to all tested concentrations of BPAF showed at least one morphological defect. | [4] |

| Zebrafish | Aqueous (developmental) | Not specified | BPAF demonstrated the highest potency for developmental toxicity compared to BPA, BPB, BPF, and BPS. | [1] |

Experimental Protocols

This section details the methodologies used in key studies to assess the developmental and reproductive toxicity of BPAF.

In Vivo Rodent Studies

-

Animal Model: Sprague Dawley rats or CD-1 mice are commonly used. Animals are housed in controlled environments with a standard light-dark cycle and access to food and water ad libitum. The diet is often a phytoestrogen-free formulation to reduce background estrogenic effects.

-

Dosing Regimen: BPAF is typically administered via oral gavage, dissolved in a vehicle such as corn oil or propylene glycol. Doses can range from micrograms to milligrams per kilogram of body weight per day. Exposure can occur during critical developmental windows, such as gestation and lactation, or in adult animals for a specified number of days.

-

Endpoints Evaluated:

-

Female Reproductive Toxicity: Estrous cyclicity, ovarian histology (follicle counts), uterine weight, hormone levels (estradiol, progesterone, LH, FSH), fertility, and pregnancy outcomes (implantation sites, litter size, pup survival).

-

Male Reproductive Toxicity: Testicular and epididymal weight, sperm count, motility, and morphology, testicular histology, and hormone levels (testosterone, LH, FSH).

-

Developmental Toxicity: Anogenital distance in pups, onset of puberty (vaginal opening in females, preputial separation in males), organ weights, and gross or skeletal malformations.

-

-

Analytical Methods: Hormone levels are typically measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). Histological assessments are performed on formalin-fixed, paraffin-embedded tissues stained with hematoxylin and eosin. Sperm parameters are analyzed using computer-assisted sperm analysis (CASA) systems.

In Vitro Assays

-

Cell Lines: MCF-7 cells are frequently used to assess estrogenic activity, while H295R cells are a standard model for studying effects on steroidogenesis. HepG2 cells are often used for general cytotoxicity and genotoxicity assays.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum (often charcoal-stripped to remove endogenous hormones) and antibiotics, and incubated in a humidified atmosphere with controlled CO2 levels.

-

Exposure: BPAF is dissolved in a solvent like dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations.

-

Assays:

-

Cytotoxicity: Assessed using assays that measure cell viability (e.g., MTT, MTS) or membrane integrity (e.g., LDH release).

-

Genotoxicity: The Comet assay or γH2AX foci formation assay can be used to detect DNA damage.

-

Estrogenic Activity: Measured by cell proliferation assays (e.g., E-screen) or reporter gene assays that detect the activation of estrogen response elements.

-

Steroidogenesis: H295R cells are used to measure the production of steroid hormones (e.g., estradiol, testosterone) in the culture medium using techniques like ELISA or LC-MS/MS.

-

Signaling Pathways and Mechanisms of Toxicity

BPAF exerts its toxic effects through multiple signaling pathways, primarily by disrupting endocrine function.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

BPAF can interfere with the normal functioning of the HPG axis, which regulates reproduction. It can act at the level of the hypothalamus, pituitary, and gonads to alter the synthesis and secretion of key reproductive hormones.

Caption: BPAF's disruption of the HPG axis.

Interference with Steroidogenesis

BPAF can directly affect the enzymatic pathways responsible for the synthesis of steroid hormones in the gonads. This can lead to an imbalance in sex hormones, impacting reproductive health.

Caption: BPAF's interference with the steroidogenesis pathway.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicity of BPAF.

Caption: A typical workflow for in vitro BPAF toxicity testing.

Conclusion

The available scientific literature strongly indicates that Bisphenol AF is a potent endocrine disruptor with significant developmental and reproductive toxicity.[1][2] Its effects are mediated through the disruption of the HPG axis and steroidogenesis, leading to a range of adverse outcomes in both male and female reproductive systems, as well as in developing organisms.[1][2][5] The quantitative data and experimental protocols summarized in this guide provide a foundation for researchers and drug development professionals to understand and further investigate the potential risks associated with BPAF exposure. Given its demonstrated toxicity, often exceeding that of BPA, the use of BPAF as a "safer" alternative is a matter of considerable concern that warrants further investigation and regulatory consideration.

References

- 1. Host Developmental Toxicity of BPA and BPA Alternatives Is Inversely Related to Microbiota Disruption in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological effects of bisphenol AF in reproduction and development: What do we know so far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics and reproductive toxicity of maternal bisphenol AF exposure during gestation in offspring of Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bisphenol AF Accumulation in Human Tissues and Fluids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), a structural analogue of bisphenol A (BPA), is increasingly used in the production of fluoropolymers, polycarbonates, and other materials requiring high thermal and chemical stability. Its widespread use has led to concerns about human exposure and potential health effects. As a fluorinated compound, BPAF exhibits distinct physicochemical properties that may influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity. This technical guide provides a comprehensive overview of the current knowledge on BPAF accumulation in human tissues and fluids, details the analytical methodologies for its detection, and explores the key signaling pathways it perturbs.

Data Presentation: Quantitative Levels of Bisphenol AF in Human Tissues and Fluids

The accumulation of Bisphenol AF has been investigated in various human biological matrices. The following tables summarize the quantitative data from available studies. It is important to note that data on BPAF levels in some human tissues, particularly adipose tissue, are limited, and further research is needed to fully characterize its bioaccumulation potential.

Table 1: Bisphenol AF (BPAF) Concentrations in Human Serum/Plasma

| Population/Region | Number of Samples (n) | Analytical Method | Mean/Median Concentration (ng/mL) | Detection Frequency (%) | Reference |

| Malaysian Adults | 150 | LC-MS/MS | 11.24 ± 1.96 (Mean ± SD) | 24 | [1] |

Table 2: Bisphenol AF (BPAF) Concentrations in Human Urine

| Population/Region | Number of Samples (n) | Analytical Method | Geometric Mean (GM) Concentration (µg/L) | Detection Frequency (%) | Reference |

| U.S. Adults (2000-2014) | 616 | Not Specified | Not reported due to low detection | <3 |

Note: BPAF was rarely detected in this convenience sampling of U.S. adults.

Table 3: Bisphenol AF (BPAF) Concentrations in Human Breast Milk

| Population/Region | Notes | Analytical Method | Reported Findings | Reference |

| Vhembe, South Africa | Mothers with high levels of BPAF in breast milk | Not Specified | Associated with greater infant growth and larger head size |

Table 4: Bisphenol AF (BPAF) in Human Adipose Tissue

| Population/Region | Number of Samples (n) | Analytical Method | Concentration Data | Notes | Reference |

| Not Available | - | - | No quantitative data from human studies are currently available. | BPAF is lipophilic and has been shown to accumulate in the adipose tissue of orally dosed rats.[2] | [2] |

Experimental Protocols: Methodologies for BPAF Detection

Accurate quantification of BPAF in complex biological matrices requires sensitive and specific analytical methods. The most commonly employed technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Below are detailed methodologies for the analysis of BPAF in various human samples.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of BPAF in human biological samples.

Detailed Methodology for Human Serum/Plasma

This protocol is based on a liquid-liquid extraction (LLE) method followed by HPLC-MS/MS analysis.

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard solution (e.g., ¹³C₁₂-BPAF).

-

Add 50 µL of 1 M ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase/arylsulfatase enzyme solution.

-

Incubate the mixture at 37°C for at least 4 hours to deconjugate BPAF glucuronides and sulfates.

-

After incubation, add 500 µL of acetonitrile to precipitate proteins.

-

Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of a mixture of diethyl ether and hexane (1:1, v/v) and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a high aqueous content to a high organic content to elute BPAF.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for BPAF and its internal standard.

-

Detailed Methodology for Human Urine

This protocol utilizes solid-phase extraction (SPE) for sample clean-up.

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard.

-

Add 100 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.

-

Incubate at 37°C overnight.

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute BPAF with 3 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

-

-

HPLC-MS/MS Conditions:

-

Similar conditions as described for serum/plasma analysis.

-

Detailed Methodology for Human Adipose Tissue

This protocol involves homogenization and extraction followed by SPE clean-up.

-

Sample Preparation:

-

Weigh approximately 0.5 g of frozen adipose tissue and homogenize it in 2 mL of acetonitrile using a mechanical homogenizer.

-

Add an internal standard to the homogenate.

-

Sonicate the sample for 15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction of the pellet with another 2 mL of acetonitrile.

-

Combine the supernatants and proceed with enzymatic hydrolysis as described for urine.

-

Following hydrolysis, perform SPE clean-up as detailed in the urine protocol.

-

-

HPLC-MS/MS Conditions:

-

Similar conditions as described for serum/plasma analysis.

-

Signaling Pathways Disrupted by Bisphenol AF

BPAF has been shown to interfere with several key signaling pathways, primarily due to its ability to interact with nuclear receptors and modulate inflammatory responses.

Estrogen Receptor Signaling Pathway

BPAF is a known endocrine-disrupting chemical that can bind to estrogen receptors (ERα and ERβ), thereby mimicking or antagonizing the effects of endogenous estrogens.

STAT1 Inflammatory Signaling Pathway

BPAF has been demonstrated to promote inflammation in human white adipocytes by failing to suppress the pro-inflammatory transcription factor STAT1. This leads to an amplified inflammatory response when cells are exposed to inflammatory triggers like interferon-gamma (IFNγ).[3]

PPARγ Signaling Pathway

BPAF can act as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism. This interaction can lead to dysregulation of fat cell development and function.[3]

Conclusion

The available data indicate that human exposure to Bisphenol AF is occurring, with detectable levels found in various biological fluids. Its lipophilic nature suggests a potential for accumulation in adipose tissue, although quantitative data in humans are currently lacking. BPAF's ability to interact with key nuclear receptors and modulate inflammatory signaling pathways highlights its potential to disrupt endocrine and metabolic processes. The detailed analytical methodologies provided in this guide offer a framework for researchers to accurately quantify BPAF exposure and further investigate its toxicological profile. Continued research is essential to fully understand the long-term health implications of BPAF accumulation in the human body.

References

Methodological & Application

Application Notes & Protocols for Simultaneous Analysis of Bisphenols Using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the simultaneous analysis of multiple bisphenols in various biological and environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods outlined are designed to offer high sensitivity, selectivity, and accuracy for the quantification of these endocrine-disrupting compounds.

Introduction

Bisphenols, with Bisphenol A (BPA) being the most well-known, are a group of chemicals used in the production of polycarbonate plastics and epoxy resins.[1] These materials are found in a wide range of consumer products, including food and beverage containers, leading to widespread human exposure.[1][2] Concerns over the potential adverse health effects of bisphenols, stemming from their endocrine-disrupting properties, have led to an increased demand for sensitive and reliable analytical methods to monitor their levels in biological and environmental samples.[1][3] LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity and specificity.[1] This application note details a robust LC-MS/MS method for the simultaneous quantification of BPA and several of its analogues.

Experimental Workflow

The general workflow for the analysis of bisphenols by LC-MS/MS involves several key stages, from sample collection and preparation to data acquisition and analysis. The following diagram illustrates the typical experimental process.

References

- 1. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

- 2. Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS/MS Analysis of Bisphenol AF (BPAF) in Paper and Cardboard Products

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Bisphenol AF (BPAF) in paper and cardboard products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Due to its potential health risks and use as a substitute for Bisphenol A (BPA), monitoring BPAF in food contact materials is of significant interest. The described protocol includes sample extraction, derivatization, and optimized GC-MS/MS parameters for selective and accurate quantification of BPAF. This methodology is intended for researchers and scientists in the fields of analytical chemistry, food safety, and environmental science.

Introduction

Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in the production of specialty polymers, electronic components, and as a cross-linking agent in certain fluoroelastomers. Its presence in paper and cardboard products, particularly those intended for food packaging, is a potential source of human exposure. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a highly selective and sensitive technique for the analysis of BPAF. However, due to the polarity of the hydroxyl groups in BPAF, a derivatization step is typically required to improve its volatility and chromatographic performance, ensuring sharp and symmetrical peaks.[1] This protocol outlines a validated method for the determination of BPAF in paper and cardboard matrices.

Experimental Protocol

Sample Preparation and Extraction

Two primary extraction methods can be employed: a simple liquid extraction and a Folch extraction.[1][2]

a) Liquid Extraction:

-

Weigh 0.5 g of a homogenized paper or cardboard sample into a 50 mL centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process (steps 2-6) with an additional 10 mL of methanol.

-

Combine the supernatants.

-

Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

b) Folch Extraction:

-

Weigh 0.5 g of a homogenized paper or cardboard sample into a 50 mL centrifuge tube.

-

Add 10 mL of a chloroform/methanol mixture (2:1, v/v).

-

Follow steps 3-9 from the Liquid Extraction protocol.

Derivatization

Derivatization is a critical step for the successful analysis of bisphenols by GC-MS, as it converts the polar hydroxyl groups into less polar and more volatile silyl ethers.[1][3]

-

To the dried extract, add 100 µL of the derivatizing agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]

-

Add 50 µL of pyridine as a catalyst.

-

Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[3]

-

After cooling to room temperature, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following instrumental parameters are recommended for the analysis of derivatized BPAF.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent[4] |

| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole MS or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4] |

| Injector | Splitless mode at 250°C[4] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[4] |

| Oven Program | Initial temperature of 130°C for 3 min, ramp at 30°C/min to 250°C (hold for 4 min), then ramp at 20°C/min to 310°C (hold for 5 min)[4] |

| Ion Source | Electron Impact (EI) at 70 eV[4] |

| Source Temperature | 230°C[4] |

| Quadrupole Temperature | 150°C[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for BPAF-2TMS Derivative:

-

Precursor Ion (m/z): 480.1

-

Product Ion 1 (Quantifier): 465.1

-

Product Ion 2 (Qualifier): 233.1

-

Collision Energy (eV): Optimized for the specific instrument, typically in the range of 15-30 eV.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS/MS method for BPAF analysis in paper products.

| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (R²) | Reproducibility (RSD%) | Repeatability (RSD%) | Reference |

| BPAF | Paper | 0.23 - 2.70 | 0.78 - 9.10 | > 0.9965 | < 16.6 | < 19.8 | [1][2] |

Note: In the study by P. Gallart-Ayala et al. (2017), BPAF was not detected in the analyzed recycled and virgin fiber paper samples.[1][2]

Experimental Workflow Diagram

Caption: Workflow for BPAF analysis in paper products.

Conclusion

The described GC-MS/MS method provides a reliable and sensitive approach for the determination of BPAF in paper and cardboard products. The protocol, encompassing sample extraction, derivatization, and optimized instrumental analysis, is suitable for routine monitoring and research applications. The provided performance data demonstrates the method's robustness and suitability for detecting BPAF at low µg/kg levels.

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS [agris.fao.org]

- 3. library.dphen1.com [library.dphen1.com]

- 4. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Two-Hybrid Yeast Bioassay for the Assessment of Endocrine Disrupting Effects of BPAF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The yeast two-hybrid (Y2H) bioassay is a robust and versatile molecular tool, initially developed for the identification of protein-protein interactions. Its application has been effectively extended to the screening of endocrine-disrupting chemicals (EDCs). This is achieved by assessing the ability of a test compound to modulate the interaction between a nuclear hormone receptor and its coactivator. Bisphenol AF (BPAF), a fluorinated analog of Bisphenol A (BPA), is an industrial compound of concern due to its potential endocrine-disrupting properties. These application notes provide comprehensive protocols for employing the Y2H system to evaluate the estrogenic and anti-androgenic activities of BPAF.

Principle of the Assay

The Y2H assay for EDC screening leverages the modular nature of transcription factors. The system utilizes genetically engineered Saccharomyces cerevisiae strains that express two distinct hybrid proteins:

-

Bait: The ligand-binding domain (LBD) of a specific nuclear hormone receptor, such as the Estrogen Receptor α (ERα) or the Androgen Receptor (AR), is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).

-

Prey: A coactivator protein, known to interact with the hormone receptor's LBD in a ligand-dependent manner (e.g., SRC-1 or TIF2), is fused to the transcriptional activation domain (AD) of the same transcription factor.

When an EDC like BPAF binds to the LBD of the hormone receptor, it induces a conformational change that facilitates the interaction between the "bait" and "prey" fusion proteins. This interaction reconstitutes a functional transcription factor, which subsequently binds to an upstream activating sequence (UAS) on the yeast's DNA and drives the expression of a downstream reporter gene, such as lacZ (encoding β-galactosidase). The resulting enzymatic activity produces a measurable signal, often a color change, which is proportional to the endocrine-disrupting activity of the test compound.

To assess anti-androgenic activity, the assay is conducted in the presence of a known androgen. A reduction in the reporter gene signal indicates that the test compound is competitively inhibiting the binding of the natural ligand to the androgen receptor, thereby disrupting the receptor-coactivator interaction.

Data Presentation

The following tables provide a summary of quantitative data regarding the endocrine-disrupting potential of BPAF. For a comprehensive overview, data from relevant in vitro assays, including transient transfection reporter gene assays, are presented alongside available yeast two-hybrid data.

Table 1: Estrogenic Activity of BPAF

| Compound | Assay System | Cell Line/Organism | Endpoint | EC50 (M) | Notes |

| BPAF | Transient Transfection with ERE-luciferase reporter | CV1 | Agonist | ~1.0 x 10⁻⁸ | Approximately 100-fold less potent than 17β-Estradiol. |

| BPAF | Yeast Two-Hybrid | Saccharomyces cerevisiae | Agonist | - | Demonstrated potent estrogenic activity. |

| 17β-Estradiol (E2) | Transient Transfection with ERE-luciferase reporter | CV1 | Agonist | ~1.0 x 10⁻¹⁰ | Positive Control. |

Table 2: Anti-Androgenic Activity of BPAF

| Compound | Assay System | Cell Line/Organism | Endpoint | IC50 (M) | Notes |

| BPAF | Transient Transfection with MMTV-luciferase reporter | CV1 | Antagonist | ~1.5 x 10⁻⁶ | Approximately 10-fold less potent than Casodex. |

| Casodex | Transient Transfection with MMTV-luciferase reporter | CV1 | Antagonist | ~1.5 x 10⁻⁷ | Positive Control. |

Experimental Protocols

Protocol for Estrogenic Activity Screening using Yeast Two-Hybrid Assay

This protocol is based on established methodologies for the screening of estrogenic compounds.

Materials:

-

Saccharomyces cerevisiae strain (e.g., Y190) co-transformed with:

-

Bait plasmid expressing the human Estrogen Receptor α Ligand Binding Domain (hERα-LBD) fused to the Gal4 DNA-Binding Domain.

-

Prey plasmid expressing a coactivator (e.g., TIF2) fused to the Gal4 Activation Domain.

-

-

Synthetic Dextrose (SD) minimal medium lacking tryptophan and leucine (SD/-Trp/-Leu).

-

BPAF stock solution (dissolved in DMSO).

-

17β-Estradiol (E2) stock solution (in DMSO) as a positive control.

-

DMSO as a vehicle control.

-

Sterile 96-well microplates.

-

Yeast lysis buffer (e.g., containing Zymolyase).

-

β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG, or chlorophenol red-β-D-galactopyranoside - CPRG).

-

Microplate reader.

Procedure:

-

Yeast Culture Preparation: Inoculate a single colony of the co-transformed yeast into 5 mL of SD/-Trp/-Leu medium and incubate overnight at 30°C with agitation.

-

Assay Plate Setup:

-

Measure the optical density at 600 nm (OD₆₀₀) of the overnight culture and dilute it in fresh SD/-Trp/-Leu medium to a starting OD₆₀₀ of 0.1.

-

Dispense 100 µL of the diluted yeast suspension into each well of a 96-well microplate.

-

-

Compound Exposure:

-

Prepare serial dilutions of BPAF and E2 in DMSO.

-

Add 1 µL of each dilution to the corresponding wells.

-

Add 1 µL of DMSO to the vehicle control wells.

-

-

Incubation: Seal the plate and incubate at 30°C for 24 to 48 hours with gentle shaking.

-

β-Galactosidase Assay:

-

Pellet the yeast cells by centrifuging the microplate.

-

Carefully remove the supernatant and resuspend the cells in yeast lysis buffer.

-

Incubate according to the lysis buffer manufacturer's instructions to ensure cell wall disruption.

-

Add the β-galactosidase substrate to each well.

-

Incubate at 37°C and monitor for color development.

-

Stop the enzymatic reaction, typically by adding a high pH solution like sodium carbonate.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 420 nm for ONPG) using a microplate reader.

-

Data Analysis:

-

Correct for background absorbance by subtracting the values from blank wells (media only).

-

Normalize the data to the vehicle control.

-

Generate dose-response curves for BPAF and E2 to calculate their respective EC50 values.

-

Protocol for Anti-Androgenic Activity Screening using Yeast Two-Hybrid Assay

This protocol is designed to identify compounds that inhibit the interaction between the Androgen Receptor and a coactivator in the presence of an androgen.

Materials:

-

Saccharomyces cerevisiae strain co-transformed with:

-

Bait plasmid expressing the human Androgen Receptor Ligand Binding Domain (hAR-LBD) fused to the Gal4 DNA-Binding Domain.

-

Prey plasmid expressing a coactivator (e.g., ASC-1) fused to the Gal4 Activation Domain.

-

-

SD/-Trp/-Leu medium.

-

BPAF stock solution (in DMSO).

-

A standard androgen, such as Dihydrotestosterone (DHT), dissolved in DMSO.

-

A known anti-androgen, such as Casodex, as a positive control (in DMSO).

-

DMSO as a vehicle control.

-

Sterile 96-well microplates.

-

Yeast lysis buffer.

-

β-galactosidase substrate.

-

Microplate reader.

Procedure:

-

Yeast Culture Preparation: Follow the same procedure as outlined in the estrogenic activity protocol.

-

Assay Plate Setup: Prepare the assay plate with diluted yeast culture as described previously.

-

Compound Exposure:

-

Prepare serial dilutions of BPAF and the positive control anti-androgen in DMSO.

-

Add a fixed concentration of DHT to all wells (except the vehicle control). The chosen concentration should elicit a submaximal response (e.g., the EC80) to allow for the detection of inhibition.

-

Add the serially diluted BPAF or control anti-androgen to the appropriate wells.

-

Add only DHT to the androgen control wells.

-

Add only DMSO to the vehicle control wells.

-

-

Incubation: Incubate the plate at 30°C for 24 to 48 hours with gentle shaking.

-

β-Galactosidase Assay: Perform the β-galactosidase assay as described in the estrogenic activity protocol.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis:

-

Normalize the results, setting the androgen-only control as 100% activity.

-

Generate dose-response curves for BPAF and the control anti-androgen to calculate their respective IC50 values.

-

Mandatory Visualization

Caption: Estrogenic activity signaling pathway in the Y2H assay.

Caption: Anti-androgenic activity signaling pathway in the Y2H assay.

Caption: General experimental workflow for the Y2H bioassay.

Application Note: High-Content Imaging to Elucidate the Effects of Bisphenol AF (BPAF) on Steroidogenic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF), a structural analog of Bisphenol A (BPA), is utilized in various industrial applications, leading to its detection in the environment and human samples.[1] Growing evidence suggests that BPAF may act as an endocrine-disrupting chemical (EDC), interfering with steroid hormone synthesis.[1][2] High-content imaging (HCI) offers a powerful, multiparametric approach to assess the intricate effects of compounds like BPAF on steroidogenic cells at a subcellular level.[3][4] This document provides detailed protocols and data interpretation guidelines for utilizing HCI to investigate the impact of BPAF on steroidogenic cells, focusing on the human adrenocortical carcinoma cell line (H295R) as a model system.

BPAF's Impact on Steroidogenesis: A Summary

BPAF has been shown to exhibit greater toxicity than BPA in H295R cells.[1][5] Its effects on steroidogenesis are complex, including the induction of progesterone and reduction of testosterone levels.[1] These alterations are likely mediated by the downregulation of steroidogenic genes.[1] The primary mechanism of action for many bisphenols involves interaction with estrogen receptors (ERα and ERβ), acting as agonists or antagonists in a dose and cell-type-dependent manner.[6][7] Furthermore, BPAF can disrupt mitochondrial function, a critical component of steroidogenesis.[5][8]

Experimental Protocols

Cell Culture and BPAF Treatment

This protocol outlines the basic culture of H295R cells and subsequent exposure to BPAF.

Materials:

-

H295R cells (ATCC CRL-2128)

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

BPAF (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

96-well imaging plates (e.g., Corning #353219)

Procedure:

-

Culture H295R cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells into 96-well imaging plates at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of BPAF in DMSO.

-

Prepare serial dilutions of BPAF in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.[9]

-

Remove the culture medium from the wells and replace it with the medium containing the different BPAF concentrations or vehicle control (0.1% DMSO).

-

Incubate the cells for 24, 48, or 72 hours, depending on the experimental endpoint.[1]

High-Content Imaging of Cellular and Mitochondrial Health

This protocol details the staining and imaging of key cellular and mitochondrial health parameters.

Materials:

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker™ Red CMXRos (for mitochondrial membrane potential)

-

CellROX™ Green Reagent (for oxidative stress)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

High-content imaging system

Procedure:

-

Following BPAF treatment, add Hoechst 33342, MitoTracker™ Red CMXRos, and CellROX™ Green Reagent to the live cells at their respective optimal concentrations and incubate according to the manufacturer's instructions.

-

Wash the cells twice with warm PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if subsequent immunocytochemistry is planned.

-

Acquire images using a high-content imaging system. Define imaging parameters to capture nuclear morphology, mitochondrial membrane potential, and reactive oxygen species (ROS) levels.

Cell Viability Assays

Multiple assays can be used to assess the cytotoxic effects of BPAF.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol)

Procedure:

-

After BPAF exposure, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10][12]

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance at 570 nm using a plate reader.[11]

b) CFDA-AM Assay (Cell Membrane Integrity): [12]

Materials:

-

5-Carboxyfluorescein diacetate, acetoxymethyl ester (CFDA-AM)

Procedure:

-

Following BPAF treatment, incubate the cells with CFDA-AM according to the manufacturer's protocol.

-

Measure the fluorescence intensity using a plate reader or high-content imager.

Quantification of Steroid Hormones

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate steroid hormone quantification.[13][14][15]

Procedure:

-

Collect the cell culture medium after BPAF treatment.

-

Centrifuge the medium to remove cellular debris.[10]

-

Prepare the samples for LC-MS analysis. This typically involves protein precipitation with methanol, followed by centrifugation and filtration.[13]

-

Perform LC-MS analysis to quantify the levels of progesterone, testosterone, and estradiol.[13][16]

Quantitative Data Summary

The following tables summarize the reported effects of BPAF on steroidogenic cells.

Table 1: Cytotoxicity of BPAF in H295R Cells

| BPAF Concentration (µM) | Cell Viability (% of Control) after 24h | Cell Viability (% of Control) after 72h | Reference |

| 10 | ~95% | Not Reported | [5] |

| 25 | ~90% | Not Reported | [12] |

| 50 | ~73% | Not Reported | [5] |

| 75 | ~69% | Not Reported | [5] |

| 100 | ~61% | Not Reported | [5] |

| 200 | 16.1% | Not Reported | [5][12] |

| >250 | Significant Decrease | Unaffected below 250 µM | [17][18] |

Table 2: Effects of BPAF on Steroid Hormone Production in H295R Cells

| BPAF Concentration | Progesterone | Testosterone | Estradiol | Reference |

| Various | Induction | Reduction | Not consistently affected | [1] |

| >10 µM | Not Reported | Lowered | Significantly Increased | [17] |

Table 3: Effects of BPAF on Steroidogenic Gene Expression

| Gene | Effect of BPAF | Reference |

| Steroidogenic Genes | Down-regulation | [1] |

| StAR | Increased mRNA | [17] |

| CYP11B1 | Increased mRNA | [17] |

| CYP17A1 | Increased mRNA | [17] |

Visualizing Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for assessing BPAF effects.

BPAF's Potential Signaling Pathway

Caption: BPAF's proposed mechanism of action in steroidogenic cells.

Conclusion

High-content imaging provides a robust platform for dissecting the multifaceted effects of BPAF on steroidogenic cells. By combining imaging of cellular and mitochondrial health with quantitative biochemical assays, researchers can gain a comprehensive understanding of BPAF's endocrine-disrupting potential. The protocols and data presented here serve as a foundational guide for such investigations, enabling a more thorough risk assessment of BPAF and related compounds.

References

- 1. Effects of bisphenol analogues on steroidogenic gene expression and hormone synthesis in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Advances in high-content screening applications in toxicology research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol A interacts with the estrogen receptor alpha in a distinct manner from estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Knowledge Gap in Understanding the Steroidogenic Acute Regulatory Protein Regulation in Steroidogenesis Following Exposure to Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. scispace.com [scispace.com]

- 12. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.4. Quantification of Steroid Hormones [bio-protocol.org]

- 14. How to Detect Steroid Hormones? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: ERE-Luciferase Reporter Assay for Determining the Estrogenic Activity of Bisphenol AF (BPAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AF (BPAF) is a chemical analog of Bisphenol A (BPA) used in the production of various polymers. Due to its structural similarity to BPA, there is significant interest in characterizing its potential as an endocrine-disrupting chemical (EDC). The estrogenic activity of a compound can be effectively quantified using the Estrogen Response Element (ERE)-luciferase reporter assay. This assay provides a sensitive and specific method to determine if a chemical can bind to and activate estrogen receptors (ERs), leading to the transcription of estrogen-responsive genes.

This document provides detailed application notes and protocols for utilizing the ERE-luciferase reporter assay to assess the estrogenic activity of BPAF.

Principle of the Assay

The ERE-luciferase reporter assay is a cell-based method that measures the activation of the estrogen receptor signaling pathway. The core components of this assay are:

-

Mammalian Cells: Typically, human breast cancer cell lines like MCF-7 or T47D, which endogenously express estrogen receptors, or other cell lines like HeLa that can be transiently co-transfected with ER expression plasmids.

-

ERE-Luciferase Reporter Plasmid: This plasmid contains multiple copies of the Estrogen Response Element (ERE) sequence upstream of a minimal promoter that drives the expression of the firefly luciferase gene.

-

Estrogen Receptor (ER): When an estrogenic compound like BPAF enters the cell, it binds to the ER.

-

Transcriptional Activation: The ligand-bound ER dimerizes and translocates to the nucleus, where it binds to the ERE sequences on the reporter plasmid. This binding event recruits co-activators and initiates the transcription of the luciferase gene.

-

Signal Detection: The expressed luciferase enzyme catalyzes a reaction with its substrate (luciferin), producing a measurable light signal (bioluminescence). The intensity of this light is directly proportional to the level of ER activation by the test compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the estrogenic activity of BPAF using the ERE-luciferase reporter assay.

Table 1: Estrogenic Activity of BPAF in HeLa Cells

| Compound | Target Receptor | Agonist/Antagonist Activity | EC50 / IC50 (nM) | Fold Activation (vs. Vehicle Control) | Reference |

| BPAF | ERα | Full Agonist | 58.7 | ~7 | [1][2] |

| ERβ | Antagonist | - | - | [3] | |

| 17β-Estradiol (E2) | ERα | Agonist | - | ~4.5 (at 10⁻¹⁴ to 10⁻⁵ M) | [1] |

| Bisphenol A (BPA) | ERα | Weak Agonist | 317 | - | [1][2] |

| ERβ | Weak Agonist | 693 | - | [1][2] |

Table 2: Estrogenic Activity of BPAF in MCF-7 Cells

| Compound | Concentration (µM) | Effect on ERE-Luciferase Activity | Reference |

| BPAF | 0.05 | EC50 for increased ER/ERE-mediated transcriptional activity | [4] |

| 0.5 | Significantly increased luciferase activity | [4][5] | |

| 1 | Significantly increased luciferase activity | [4][5] | |

| Bisphenol A (BPA) | 0.63 | EC50 for increased ER/ERE-mediated transcriptional activity | [4] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: MCF-7 (ERα-positive human breast adenocarcinoma), T47D (ERα-positive human ductal breast epithelial tumor), or HeLa (human cervical adenocarcinoma) cells.

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, phenol red-free medium with charcoal-stripped FBS is required to eliminate estrogenic background.

-

Plasmids:

-

ERα expression plasmid (e.g., pcDNA3/ERα) (for cells with low endogenous ER expression)[1][2].

-

ERβ expression plasmid (e.g., pcDNA3/ERβ) (for cells with low endogenous ER expression)[1][2].

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection Reagent: Lipofectamine 2000, FuGENE HD, or equivalent.

-

Test Compounds: Bisphenol AF (BPAF), 17β-Estradiol (E2, positive control), Bisphenol A (BPA, for comparison). Prepare stock solutions in DMSO.

-

Luciferase Assay System: Commercially available kit (e.g., from Promega, BPS Bioscience).

-

Luminometer: For measuring luminescence.

-

96-well white, clear-bottom cell culture plates.

-

Phosphate-Buffered Saline (PBS).

Experimental Workflow

1. Cell Culture and Maintenance

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days to maintain logarithmic growth.

-

For at least 48 hours prior to the experiment, switch cells to a phenol red-free medium supplemented with charcoal-stripped FBS to deplete endogenous hormones.

2. Transfection (for cells like HeLa requiring exogenous ER expression)

-

Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the ERE-luciferase reporter plasmid, the appropriate ER expression plasmid (ERα or ERβ), and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours post-transfection.

3. Cell Treatment

-

Prepare serial dilutions of BPAF and control compounds (E2, BPA) in phenol red-free medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the transfection medium and replace it with the medium containing the test compounds.

-

Include a vehicle control (medium with DMSO only).

-

Incubate the cells for 24 hours.

4. Luciferase Assay

-

After the 24-hour incubation, remove the treatment medium and wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

-

Measure the firefly luciferase activity (luminescence) using a luminometer.

-

If an internal control plasmid was used, measure its activity as well for normalization.

5. Data Analysis

-

Normalize the firefly luciferase activity to the internal control (e.g., Renilla luciferase) activity to correct for differences in transfection efficiency and cell number.

-

Express the data as fold induction relative to the vehicle control.

-

Plot the fold induction against the log of the compound concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for BPAF and other agonists.

Visualizations

Signaling Pathway

References

- 1. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Profiling Bisphenol AF (BPAF) Toxicity in MCF-7 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the human breast cancer cell line, MCF-7, to investigate the toxicological profile of Bisphenol AF (BPAF).

Introduction

Bisphenol AF (BPAF) is a fluorinated analog of Bisphenol A (BPA) used in various industrial applications. Due to its structural similarity to BPA, concerns have been raised about its potential endocrine-disrupting properties and other toxic effects. MCF-7 cells, being estrogen receptor (ER)-positive, are a widely used and relevant in vitro model for studying the effects of estrogenic compounds like BPAF. These cells allow for the investigation of various cellular and molecular mechanisms underlying BPAF toxicity.

This document outlines detailed protocols for assessing BPAF's impact on MCF-7 cell viability, apoptosis, oxidative stress, and estrogenic activity.

Key Applications

-

Screening for Cytotoxicity: Determining the concentration-dependent effects of BPAF on cell viability and proliferation.

-

Investigating Apoptosis Induction: Assessing the ability of BPAF to induce programmed cell death.

-

Measuring Oxidative Stress: Quantifying the generation of reactive oxygen species (ROS) in response to BPAF exposure.

-

Evaluating Estrogenic Activity: Characterizing the estrogen-like effects of BPAF through cell proliferation and gene expression analysis.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of BPAF on MCF-7 Cells (MTT Assay)

| BPAF Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Control) | 100 ± 5.2 | |

| 1 | 95.3 ± 4.8 | |

| 10 | 82.1 ± 6.1 | |

| 25 | 65.7 ± 5.5 | |

| 50 | 48.9 ± 4.9 | |

| 100 | 30.2 ± 3.7 |

Table 2: Apoptosis Induction by BPAF in MCF-7 Cells (Annexin V-FITC/PI Staining)

| BPAF Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 25 | 15.4 ± 2.1 | 5.2 ± 0.9 | 20.6 ± 3.0 |

| 50 | 28.9 ± 3.5 | 12.8 ± 1.7 | 41.7 ± 5.2 |

| 100 | 45.2 ± 4.1 | 25.6 ± 2.9 | 70.8 ± 7.0 |

Table 3: Intracellular ROS Generation by BPAF in MCF-7 Cells (DCFH-DA Assay)

| BPAF Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Change vs. Control |

| 0 (Control) | 1000 ± 85 | 1.0 |

| 10 | 1520 ± 110 | 1.52 |

| 25 | 2350 ± 180 | 2.35 |

| 50 | 3890 ± 250 | 3.89 |

Table 4: Estrogenic Activity of BPAF in MCF-7 Cells (E-Screen Assay)

| Compound | Concentration (nM) | Relative Proliferative Effect (%) (Mean ± SD) |

| Vehicle Control | - | 0 ± 5.0 |

| 17β-Estradiol (E2) | 1 | 100 ± 10.2 |

| BPAF | 1 | 25.3 ± 3.1 |

| BPAF | 10 | 68.7 ± 7.5 |

| BPAF | 100 | 115.4 ± 12.3 |

Experimental Protocols

MCF-7 Cell Culture

A crucial first step is the proper maintenance of MCF-7 cells to ensure reliable and reproducible results.

Materials:

-

MCF-7 cells (ATCC® HTB-22™)

-

Eagle's Minimum Essential Medium (EMEM)[1]

-

Fetal Bovine Serum (FBS), heat-inactivated[1]

-

Penicillin-Streptomycin solution[1]

-

0.25% Trypsin-EDTA solution[1]

-

Phosphate-Buffered Saline (PBS), sterile

Protocol:

-

Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][2]

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1][2]

-

For passaging, wash the cells with PBS when they reach 80-90% confluency.[1][2]

-

Add 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C to detach the cells.[2]

-

Neutralize trypsin with complete growth medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the cell pellet in fresh medium.[1]

-

Seed new culture flasks at the desired density. Renew the culture medium 2-3 times per week.[1]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MCF-7 cells

-

96-well plates

-

BPAF stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

-